4-Chloro-2-fluoroaniline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

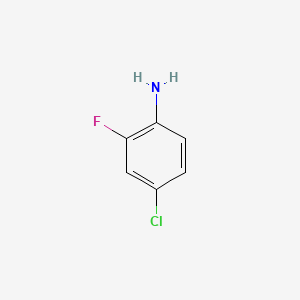

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDTBRRIBJILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206666 | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-56-2 | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluoroaniline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-fluoroaniline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations in synthetic protocols and for the characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅ClFN | [1][3][4] |

| Molecular Weight | 145.56 g/mol | [1][3][4][5] |

| CAS Number | 57946-56-2 | [1][4][5] |

| Appearance | Light yellow to orange clear liquid | [1][4] |

| Density | 1.311 g/mL at 25 °C | [1][5][6][7] |

| Refractive Index | n20/D 1.56 | [1][5][7] |

Synthesis and Applications

While detailed experimental protocols are proprietary and vary by manufacturer, the primary synthesis of this compound often involves the reduction of 4-Chloro-2-fluoronitrobenzene.[1] This compound serves as a critical building block in organic synthesis.

Its applications are significant in:

-

Pharmaceutical Development : It is a key intermediate in the creation of complex molecules for targeted therapies.[1][2]

-

Agrochemicals : The compound is utilized in the formulation of herbicides and pesticides.[1][2]

-

Dye Manufacturing : It is also a component in the production of certain dyes and pigments.[1][2]

Molecular Identification Workflow

The logical workflow for the identification and characterization of this compound is based on its fundamental chemical properties. The diagram below illustrates the relationship between the compound's name, its empirical formula, and its calculated molecular weight.

Caption: Logical relationship for identifying this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-クロロ-2-フルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 57946-56-2 [chemicalbook.com]

- 7. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 4-Chloro-2-fluoroaniline (CAS No. 57946-56-2). A critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its characteristics is paramount for optimizing reaction conditions, formulation development, and ensuring long-term product integrity.[1][2][3]

Physicochemical Properties

This compound is a halogenated aniline (B41778) derivative.[1] Its physical state can be described as both a liquid and a low-melting solid, appearing as a colorless to pale yellow or amber liquid, or a pale yellow crystalline powder, likely depending on purity and ambient temperature.[1][2][4] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57946-56-2 | [1][2][4][5] |

| Molecular Formula | C₆H₅ClFN | [1][2][4][5][6] |

| Molecular Weight | 145.56 g/mol | [2][4][5] |

| Appearance | Pale yellow crystalline powder; Light yellow to orange clear liquid | [2] |

| Melting Point | 45-48°C | [4] |

| Boiling Point | 205.6 ± 20.0 °C at 760 mmHg; 104-107 °C at 28 mmHg | [2][6] |

| Density | 1.311 g/mL at 25 °C; 1.40 ± 0.1 g/cm³ | [1][2][4] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.56 | [1][2] |

| LogP | 1.65 | [6] |

| Purity (Typical) | ≥98.0% to ≥99.0% | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains a polar amine group and a halogenated, nonpolar aromatic ring.

2.1 Qualitative Solubility The compound is described as being only slightly soluble in water.[1][2][4][6] However, it demonstrates good solubility in various organic solvents, including ethanol, ether, acetone, and methylene (B1212753) chloride.[2][4] As an amine, it is expected to be soluble in acidic aqueous solutions due to the formation of a water-soluble ammonium (B1175870) salt.[7]

2.2 Quantitative Solubility Specific quantitative solubility data (e.g., in g/100 mL) for this compound in various solvents is not readily available in public literature. The table below is provided as a template for researchers to populate with experimentally determined values.

Table 2: Quantitative Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Methylene Chloride | 25 | Data not available | Shake-Flask |

| 5% Aqueous HCl | 25 | Data not available | Shake-Flask |

2.3 Experimental Protocol for Solubility Determination The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a compound in a given solvent.

Methodology: Isothermal Shake-Flask

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, Erlenmeyer flask. The presence of undissolved solid or a separate liquid phase after initial mixing is essential.

-

Equilibration: Place the flask in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a precise aliquot from the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/100 mL.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in multi-step syntheses.

3.1 General Stability and Storage Recommendations The compound exhibits moderate stability under heat.[1] For optimal preservation of quality, the following storage conditions are recommended:

-

Container: Keep in a well-sealed container to prevent contamination and degradation.[1]

-

Atmosphere: Protect from excessive moisture and avoid prolonged exposure to air, which can lead to changes in color and stability.[1]

-

Shelf Life: A typical shelf life is 24 months when stored under 25°C in sealed containers.[4]

3.2 Potential Degradation Pathways While specific degradation pathways for this compound are not extensively documented, insights can be drawn from studies on structurally similar compounds like 4-chloroaniline (B138754) (4CA). Biodegradation studies on 4CA reveal two primary initial transformation routes that could serve as a hypothetical model for this compound.[8]

-

Hydrolytic Dehalogenation: The chlorine atom could be reductively removed to yield 2-fluoroaniline.

-

Hydroxylation: The aromatic ring could be hydroxylated, followed by dehalogenation, to form catecholic derivatives, which are then susceptible to ring cleavage.[8]

3.3 Experimental Protocol for Stability Testing A comprehensive stability study should be conducted according to established guidelines (e.g., ICH Q1A(R2)) to determine the re-test period or shelf life.

Methodology: ICH-Compliant Stability Study A formal study involves subjecting at least three primary batches of the substance to a series of storage conditions.

-

Long-Term Stability Testing:

-

Accelerated Stability Testing:

-

Stress Testing (Forced Degradation):

-

Purpose: To identify likely degradation products, understand degradation pathways, and validate the stability-indicating power of the analytical methods used.[9]

-

Conditions:

-

Hydrolytic: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidative: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolytic: Exposure to a controlled source of light under ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter of near UV).[11]

-

Thermal: Exposure to high temperatures (e.g., 60°C).

-

-

Analytical Evaluation: At each time point, samples should be analyzed for appearance, assay (purity), and the presence of degradation products using a validated, stability-indicating HPLC method.

Conclusion

This compound is a moderately stable compound with well-defined storage requirements necessary to maintain its quality. While it exhibits slight solubility in water, it is readily soluble in common organic solvents, making it versatile for various synthetic applications. The lack of publicly available quantitative solubility and degradation data highlights an area for future research. The experimental protocols and hypothetical pathways outlined in this guide provide a robust framework for scientists and drug development professionals to characterize this important chemical intermediate, ensuring its effective and safe use in research and manufacturing.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:57946-56-2 | Chemsrc [chemsrc.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. fda.gov [fda.gov]

A Comprehensive Technical Guide to 4-Chloro-2-fluoroaniline

For researchers, scientists, and professionals in drug development and fine chemical synthesis, 4-chloro-2-fluoroaniline is a key building block with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern on the benzene (B151609) ring imparts specific reactivity and properties that are leveraged in the synthesis of complex target molecules. This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis protocols, and key applications.

Nomenclature and Synonyms

Correctly identifying a chemical compound is critical for research and development. This compound is known by several names and identifiers across various chemical databases and suppliers.

| Identifier Type | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 57946-56-2[1][2][4][5][6][7] |

| Molecular Formula | C₆H₅ClFN[1][2][3][4][5] |

| Synonyms | 2-fluoro-4-chloroaniline[2][8], 4-Chloro-2-fluorobenzenamine[2][4], 4-Chloro-2-fluoro-phenylamine[2][4], Benzenamine, 4-chloro-2-fluoro-[2][4] |

| InChI Key | CSFDTBRRIBJILD-UHFFFAOYSA-N[2][3][5][7] |

| SMILES | Nc1ccc(Cl)cc1F[3][5][7] |

| EC Number | 261-034-1[2][7][9] |

| PubChem CID | 93898[1][2] |

| MDL Number | MFCD00010625[1][7][9] |

Physicochemical and Spectral Data

The physical and spectral properties of this compound are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Weight | 145.56 g/mol [1][2][4][5][7] |

| Appearance | Light yellow to orange clear liquid[1][5] |

| Density | 1.311 g/mL at 25 °C[4][7][9] |

| Boiling Point | 92 °C at 2.3 mmHg[1], 104-107 °C at 28 mmHg[10], 205.6 °C at 760 mmHg[6] |

| Refractive Index | n20/D 1.56[1][4][7][9] |

| Flash Point | 99 °C (closed cup)[9] |

| Purity | ≥ 98% (GC)[1][5] |

| Solubility | Slightly soluble in water[4][10] |

Spectral data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for this compound, which are crucial for its structural confirmation and purity assessment.[2][11][12]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 4-Chloro-2-fluoroacetanilide

A common laboratory-scale synthesis involves the hydrolysis of 4-chloro-2-fluoroacetanilide.[13]

Experimental Protocol:

-

To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol, a solution of 72.0 g (1.8 moles) of sodium hydroxide (B78521) in 100 ml of water is added dropwise.

-

After the addition is complete, the reaction mixture is heated under reflux for three hours.

-

The mixture is then cooled to ambient temperature and extracted with diethyl ether.

-

The combined organic extracts are concentrated under reduced pressure to yield a residual oil.

-

The crude product is purified by distillation under reduced pressure to give 81.0 g of this compound. The boiling point is reported as 83-85 °C at 12 mmHg.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | CAS#:57946-56-2 | Chemsrc [chemsrc.com]

- 7. 4-クロロ-2-フルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. innospk.com [innospk.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoroaniline is a crucial chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on an aniline (B41778) ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1][3] This halogenated aniline derivative, with the CAS number 57946-56-2 and molecular formula C6H5ClFN, is typically a colorless to light yellow or amber liquid.[1][3][4] This guide provides a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common strategies involve the reduction of a nitro-substituted precursor or a multi-step synthesis starting from simpler halogenated benzenes or anilines. Each method offers different advantages concerning starting material availability, yield, purity, and scalability.

The primary synthetic routes are:

-

Reduction of 4-Chloro-2-fluoronitrobenzene (B1582716): A common and direct method.

-

Hydrolysis of 4-Chloro-2-fluoroacetanilide: A deprotection step to yield the final aniline.

-

Multi-step Synthesis from 2-Fluoroaniline (B146934): Involving protection, chlorination, and deprotection.

-

Halogen Exchange Reactions: Starting from precursors like 2,4-dichloronitrobenzene.[1]

Below is a logical workflow illustrating these synthetic approaches.

Caption: Overview of major synthetic pathways to this compound.

Experimental Protocols and Data

This section details the experimental procedures for the key synthetic routes, accompanied by tables summarizing the quantitative data for easy comparison.

Method 1: Reduction of 4-Chloro-2-fluoronitrobenzene

This is a widely used method due to the direct conversion of the nitro group to an amine. The reduction can be achieved using various reagents, including metal powders like iron in acidic media or through catalytic hydrogenation.[1] A specific example is solvent-free catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: A 500 ml reactor is charged with 200 g of 4-chloro-2-fluoronitrobenzene and 2 g of a 2 wt% palladium on carbon catalyst.[5] The reactor is sealed and purged three times with nitrogen, followed by three purges with hydrogen.[5] The mixture is then heated to 120°C, and the hydrogen pressure is increased to 1 MPa.[5] The reaction is stirred at 1000 r/min while maintaining the temperature and pressure until the reaction is complete.[5] After cooling, the liquid is removed from the reactor, and the catalyst is separated by filtration. The resulting aqueous layer is separated to yield the final product, this compound.[5]

Data Presentation: Reduction of 4-Chloro-2-fluoronitrobenzene

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-2-fluoronitrobenzene | [5] |

| Reagent | Hydrogen Gas | [5] |

| Catalyst | 2 wt% Pd/C | [5] |

| Temperature | 120 °C | [5] |

| Pressure | 1 MPa | [5] |

| Purity of Product | >98.0% | [3][4] |

Method 2: Hydrolysis of 4-Chloro-2-fluoroacetanilide

This method involves the deprotection of an acetanilide (B955) intermediate. It is often the final step in a multi-step synthesis.

Experimental Protocol: To a stirred solution of 155 g (0.83 mole) of 4-chloro-2-fluoroacetanilide in 400 ml of ethanol, a solution of 72.0 g (1.8 moles) of sodium hydroxide (B78521) in 100 ml of water is added dropwise.[6] Upon completion of the addition, the reaction mixture is heated under reflux for three hours.[6] The mixture is then cooled to room temperature and extracted with diethyl ether.[6] The combined organic extracts are concentrated under reduced pressure to an oil. This residual oil is then distilled under reduced pressure to yield pure this compound.[6]

Data Presentation: Hydrolysis of 4-Chloro-2-fluoroacetanilide

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-fluoroacetanilide (155 g, 0.83 mole) | [6] |

| Reagent | Sodium Hydroxide (72.0 g, 1.8 moles) | [6] |

| Solvent | Ethanol (400 ml), Water (100 ml) | [6] |

| Reaction Time | 3 hours | [6] |

| Condition | Reflux | [6] |

| Product Yield | 81.0 g | [6] |

| Boiling Point | 83-85 °C / 12 mm Hg | [6] |

Method 3: Multi-step Synthesis from 2-Fluoroaniline

A common laboratory and industrial synthesis involves the protection of 2-fluoroaniline, followed by chlorination and subsequent deprotection.

Caption: Workflow for synthesis from 2-Fluoroaniline.

Experimental Protocol:

-

Step 1: Acetylation of 2-Fluoroaniline An analogous procedure to the synthesis of 4-fluoroacetanilide can be followed.[7][8] 2-fluoroaniline is cooled in an ice bath and treated dropwise with acetic anhydride. The resulting precipitate, N-(2-fluorophenyl)acetamide, is collected, washed with water, and dried.

-

Step 2: Chlorination of N-(2-fluorophenyl)acetamide The N-(2-fluorophenyl)acetamide is dissolved in a suitable solvent like chloroform. A chlorinating agent, such as sulfuryl chloride, is then added dropwise, and the mixture is refluxed.[9] After the reaction, the solution is worked up to isolate the 4-chloro-2-fluoroacetanilide intermediate.

-

Step 3: Hydrolysis of 4-Chloro-2-fluoroacetanilide The intermediate from Step 2 is hydrolyzed using either acidic or basic conditions as described in Method 2. For example, refluxing with hydrochloric acid followed by neutralization with sodium hydroxide will yield the final product.[9]

Data Presentation: Synthesis from 2-Fluoroaniline (Illustrative)

| Parameter | Step 1: Acetylation | Step 2: Chlorination | Step 3: Hydrolysis | Reference |

| Key Reagent | Acetic Anhydride | Sulfuryl Chloride | HCl or NaOH | [7][9] |

| Yield | High (e.g., ~95%) | Moderate to High | High (e.g., >90%) | [7][9] |

| Purity of Final Product | >99% after distillation | >99% after distillation | >99% after distillation | [9] |

| Final Boiling Point | 90-92 °C / 1.33 kPa | 90-92 °C / 1.33 kPa | 90-92 °C / 1.33 kPa | [9] |

Conclusion

The synthesis of this compound is well-established, with several viable routes available to researchers and manufacturers. The choice of method often depends on factors such as the cost and availability of starting materials, desired purity levels, and the scale of production. The reduction of 4-chloro-2-fluoronitrobenzene offers a direct and efficient pathway, particularly with modern catalytic hydrogenation techniques. Multi-step syntheses, such as those starting from 2-fluoroaniline, provide flexibility and control over the introduction of substituents, allowing for the production of high-purity material suitable for pharmaceutical applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the synthesis and development of processes involving this key chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

The Biological Versatility of Halogenated Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated aniline (B41778) derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of halogen atoms onto the aniline scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating their interaction with biological targets. This technical guide provides an in-depth overview of the antimicrobial, antifungal, anticancer, and enzyme inhibitory activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial and Antifungal Activities

Halogenated anilines have emerged as potent agents against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes, leading to growth inhibition and cell death.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of various halogenated aniline derivatives against different microbial strains.

| Compound | Target Organism | Activity Metric | Value | Reference |

| 4-Bromo-3-chloroaniline (B1265746) (4B3CA) | Uropathogenic Escherichia coli (UPEC) | MIC | 200 µg/mL | [1] |

| 3,5-Dibromoaniline (B181674) (3,5-DBA) | Uropathogenic Escherichia coli (UPEC) | MIC | 100 µg/mL | [1] |

| 4-Bromo-3-chloroaniline (4B3CA) | UPEC Biofilm | IC50 | 10 µg/mL | [1] |

| 3,5-Dibromoaniline (3,5-DBA) | UPEC Biofilm | IC50 | 10 µg/mL | [1] |

| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | MIC | 100 µg/mL | |

| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | MIC | 50 µg/mL | |

| 3,5-Dichloroaniline | Aspergillus niger, Trichophyton mentagrophytes | - | Active | |

| 3,5-Dibromoaniline | Aspergillus niger, Trichophyton mentagrophytes | - | Active | |

| 3-Iodoaniline | Aspergillus niger, Trichophyton mentagrophytes | - | Active |

Mechanism of Antimicrobial Action: Inhibition of Adenylate Cyclase

In uropathogenic E. coli (UPEC), halogenated aniline derivatives such as 4-bromo-3-chloroaniline and 3,5-dibromoaniline have been shown to exert their antimicrobial and antibiofilm effects by inhibiting adenylate cyclase activity.[1] This inhibition leads to the downregulation of virulence- and biofilm-related genes. The presence of halogen atoms is thought to enhance the binding affinity of these compounds to adenylate cyclase through stabilizing halogen bond interactions.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of halogenated aniline derivatives.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

-

Halogenated aniline derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microbial strain in the appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Serial Dilution: Prepare serial dilutions of the halogenated aniline derivatives in the growth medium within the wells of the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the test compound dilutions.

-

Controls: Include wells with the inoculum and the solvent (negative control) and wells with the inoculum and a known antimicrobial agent (positive control).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a microplate reader.

Anticancer Activity

Halogenated aniline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected halogenated aniline derivatives against human cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 4c (para-nitro derivative) | SKNMC (neuroblastoma) | 10.8 ± 0.08 | |

| 4d (meta-chloro derivative) | Hep-G2 (hepatocellular carcinoma) | 11.6 ± 0.12 | |

| Pegaharoline A | A549 (non-small cell lung cancer) | 2.39 ± 0.27 | [2] |

| Pegaharoline A | PC9 (non-small cell lung cancer) | 3.60 ± 0.41 | [2] |

Mechanism of Anticancer Action: PI3K/AKT/mTOR Pathway Inhibition

A novel aniline derivative, pegaharoline A, isolated from Peganum harmala, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] This compound was found to bind to CD133, leading to its decreased expression and subsequent downregulation of the PI3K/AKT/mTOR cascade, which in turn activates autophagy and apoptosis.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Halogenated aniline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated aniline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition

Halogenated aniline derivatives have also been investigated as inhibitors of various enzymes, playing roles in different pathological conditions.

Quantitative Enzyme Inhibition Data

The following table shows the IC50 values of some halogenated aniline derivatives against specific enzymes.

| Compound | Enzyme | IC50 Value (µM) | Reference |

| 3,4-Dichloroaniline | Cytochrome P450 2E1 (CYP2E1) | 8.0 | [4] |

| 3,5-Dichloroaniline | Cytochrome P450 2E1 (CYP2E1) | 9.2 | [4] |

| 3,4-Dichlorothiophenol | Cytochrome P450 2E1 (CYP2E1) | 5.3 | [4] |

| 3,5-Dichlorothiophenol | Cytochrome P450 2E1 (CYP2E1) | 5.2 | [4] |

| (E)-4-((4-Hydroxyphenylimino)methyl)benzene-1,2-diol | Mushroom Tyrosinase | 17.22 ± 0.38 | [5] |

| 3-Fluoro-5-chloro-4-aminobenzenesulfonamide | Carbonic Anhydrase IX | Potent (Kᵢ = 12-40 nM range) | [1] |

Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general method for determining the inhibitory activity of halogenated aniline derivatives against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Halogenated aniline derivative (inhibitor)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In the wells of a microplate or cuvettes, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a control without the inhibitor.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific time at the optimal temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Halogenated aniline derivatives exhibit a remarkable range of biological activities, making them a valuable scaffold in drug discovery and development. Their antimicrobial, antifungal, anticancer, and enzyme inhibitory properties are significantly influenced by the nature and position of the halogen substituents. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating further exploration and optimization of these promising compounds for therapeutic applications. Future research should continue to elucidate the detailed mechanisms of action and structure-activity relationships to design more potent and selective halogenated aniline-based drugs.

References

- 1. Carbonic anhydrase inhibitors. Inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 4-Chloro-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoroaniline is a critical chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility is largely dictated by the unique electronic properties conferred by its halogenated aromatic structure. The electron-withdrawing nature of the chlorine and fluorine substituents significantly modulates the electron density of the aniline (B41778) ring, influencing its reactivity, molecular interactions, and spectroscopic characteristics. This guide provides a comprehensive overview of the core electronic properties of this compound, details the standard experimental and computational protocols for their determination, and presents a comparative analysis based on structurally similar compounds to offer a predictive framework in the absence of complete, dedicated studies on this specific molecule.

Computational Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure of molecules.[2] Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment are fundamental to understanding a molecule's reactivity and stability.[3][4]

While specific computational studies dedicated solely to this compound are not widely available in published literature, data from analogous substituted anilines provide valuable insights. The electronic properties are significantly influenced by the nature and position of substituents on the aniline ring.[2] The following table summarizes key electronic properties calculated for structurally related compounds, offering a reasonable estimation for this compound.

Table 1: Comparative Summary of Calculated Electronic Properties of Substituted Anilines

| Property | m-Fluoroaniline[5] | 4-Bromoanilinium Perchlorate[6] | General Range for Anilines |

|---|---|---|---|

| HOMO Energy (eV) | - | - | - |

| LUMO Energy (eV) | - | - | - |

| HOMO-LUMO Gap (eV) | 4.11 | - | 3.5 - 4.5 (for drug-like molecules)[4] |

| Dipole Moment (Debye) | - | 13.50 | - |

| Ionization Potential (I) (eV) | 8.71 | - | - |

| Electron Affinity (A) (eV) | 4.60 | - | - |

| Electronegativity (χ) (eV) | 6.65 | - | - |

| Chemical Hardness (η) (eV) | 2.05 | - | - |

| Electrophilicity Index (ω) (eV) | 10.78 | - | - |

Note: This table is compiled from various computational studies on related molecules to provide a comparative framework. Direct experimental or computational values for this compound are scarce in the cited literature.

The HOMO-LUMO energy gap is a critical parameter for determining molecular electrical transport properties, chemical stability, and reactivity.[4][7] A smaller gap generally indicates higher reactivity.[5] For many nitrogen-based drugs, this gap typically falls within the 3.5-4.5 eV range, suggesting a balance of stability and reactivity.[4]

Methodologies for Characterization

The electronic properties of this compound can be elucidated through a combination of computational modeling and experimental techniques, primarily spectroscopic and electrochemical methods.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations serve to model the molecule's electronic structure and predict various properties before undertaking experimental synthesis and analysis.

Detailed Protocol:

-

Structure Generation: A 3D structure of the this compound molecule is generated using a molecular builder or from its SMILES string (C1=CC(=C(C=C1Cl)F)N).[8]

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p) in a software package like Gaussian.[3][6]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment.[5]

-

Solvent Effects: To better simulate real-world conditions, calculations can be refined by incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[9]

Electrochemical Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to probe the redox properties of a compound, such as its oxidation and reduction potentials.[10] This data can be correlated with the HOMO and LUMO energy levels.

Detailed Protocol:

-

Solution Preparation: A solution of this compound (typically ~1 mM) is prepared in an appropriate organic solvent (e.g., acetonitrile (B52724) or dimethylformamide). A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu4][PF6]), is added to ensure conductivity and minimize solution resistance.[11][12]

-

Electrochemical Cell Setup: A standard three-electrode cell is used.[13]

-

Working Electrode (WE): An inert material like glassy carbon or platinum.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag+ or a silver/silver chloride (Ag/AgCl) electrode, is used to provide a stable potential.[11]

-

Counter Electrode (CE): A platinum wire is typically used to complete the electrical circuit.[13]

-

-

Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for several minutes to remove dissolved oxygen, which can interfere with the measurement.[14]

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial value to a vertex potential and then back. The resulting current between the working and counter electrodes is measured by a potentiostat. The scan is typically repeated for several cycles to ensure reproducibility.[14]

-

Data Analysis: The resulting plot of current versus potential (a voltammogram) is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). For reversible processes, the formal potential (E°') can be estimated from the average of the peak potentials.[15]

Spectroscopic Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is related to the energy gap between electronic states, often the HOMO-LUMO gap.[16]

Detailed Protocol:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol. A series of concentrations may be prepared to verify adherence to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path.[17]

-

Spectral Acquisition: The absorbance of the sample is scanned over a relevant wavelength range (e.g., 200-400 nm for aromatic amines).[18]

-

Data Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the wavelength(s) of maximum absorbance (λmax). For aniline derivatives, characteristic peaks related to π → π* transitions are expected.[16] For 4-fluoroaniline, absorption maxima are observed around 230 nm and 293 nm in cyclohexane.[19]

Conclusion

The electronic properties of this compound, governed by its substituted aromatic system, are fundamental to its role as a versatile chemical intermediate. While a complete dataset for this specific molecule remains to be published, a robust understanding can be achieved by combining computational predictions, informed by data from analogous compounds, with standard experimental characterization techniques. The DFT, cyclic voltammetry, and UV-Vis spectroscopy protocols detailed herein provide a solid framework for researchers to elucidate the HOMO-LUMO gap, redox potentials, and other key electronic parameters. This knowledge is indispensable for the rational design of novel pharmaceuticals, the development of effective agrochemicals, and the synthesis of advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | C6H5ClFN | CID 93898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ossila.com [ossila.com]

- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. arcjournals.org [arcjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Characterization of 4-Chloro-2-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring both a chlorine and a fluorine atom on the aniline (B41778) ring, imparts unique chemical properties that are leveraged in the development of novel bioactive molecules.[1] A thorough understanding of its three-dimensional structure and spectroscopic profile is paramount for its effective utilization in synthetic chemistry and drug design.

This technical guide provides a comprehensive overview of the structural characterization of this compound. It consolidates key physicochemical and spectroscopic data into a readily accessible format, details the experimental protocols for obtaining this data, and presents visual workflows for the analytical techniques employed. This document is intended to be a valuable resource for researchers and professionals engaged in work involving this versatile chemical intermediate.

Physicochemical Properties

This compound is typically a light yellow to orange clear liquid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClFN | [3] |

| Molecular Weight | 145.56 g/mol | [3] |

| CAS Number | 57946-56-2 | [3] |

| Appearance | Light yellow to yellow to orange clear liquid | [2] |

| Density | 1.311 g/mL at 25 °C | [4] |

| Boiling Point | 92 °C at 2.3 mmHg | [2] |

| Refractive Index | n20/D 1.56 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of this compound. The following sections present a summary of the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronic effects of the halogen and amino substituents on the aromatic ring.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| [Data not explicitly available in search results; refer to spectral databases] | - | - | Aromatic Protons (Ar-H) |

| [Data not explicitly available in search results; refer to spectral databases] | - | - | Amine Protons (-NH₂) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| [Data not explicitly available in search results; refer to spectral databases] | Aromatic Carbons (Ar-C) |

¹⁹F NMR (Fluorine-19 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| [Data not explicitly available in search results; refer to spectral databases] | C-F |

Note: Specific peak assignments and coupling constants for this compound can be found in spectral databases such as SpectraBase.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| [Data not explicitly available in search results; refer to spectral databases] | N-H stretch | Primary Amine (-NH₂) |

| [Data not explicitly available in search results; refer to spectral databases] | C-H stretch | Aromatic Ring |

| [Data not explicitly available in search results; refer to spectral databases] | C=C stretch | Aromatic Ring |

| [Data not explicitly available in search results; refer to spectral databases] | C-N stretch | Aryl Amine |

| [Data not explicitly available in search results; refer to spectral databases] | C-F stretch | Fluoroaromatic |

| [Data not explicitly available in search results; refer to spectral databases] | C-Cl stretch | Chloroaromatic |

Note: The FT-IR spectrum of this compound is available on spectral databases like SpectraBase for detailed peak analysis.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 145 | [Data not explicitly available in search results; refer to spectral databases] | [M]⁺ (with ³⁵Cl) |

| 147 | [Data not explicitly available in search results; refer to spectral databases] | [M+2]⁺ (with ³⁷Cl) |

| [Data not explicitly available in search results; refer to spectral databases] | - | Fragment Ions |

Note: The mass spectrum of this compound, including its fragmentation pattern, can be accessed through databases such as PubChem.[3]

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., from X-ray diffraction) for this compound was found in the Crystallography Open Database or the Cambridge Structural Database. Such data would provide definitive information on bond lengths, bond angles, and the solid-state packing of the molecule.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used in the characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer and lock on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

-

For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of liquid this compound using the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Place a small drop of this compound directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the absorption peaks.

-

Assign the observed peaks to their corresponding functional group vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of this compound by GC-MS.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities.

-

Set the injector and transfer line temperatures appropriately (e.g., 250 °C and 280 °C, respectively).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range appropriate for the analyte (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak and the characteristic [M+2] peak due to the chlorine isotope.

-

Propose structures for the major fragment ions.

-

Conclusion

This technical guide has provided a consolidated overview of the structural characterization of this compound. The presented physicochemical and spectroscopic data, along with detailed experimental protocols and visual workflows, offer a comprehensive resource for scientists and researchers. While a complete set of experimentally determined spectroscopic values and crystallographic data would further enhance this guide, the information compiled herein serves as a robust foundation for the informed use of this compound in synthetic and medicinal chemistry applications.

References

The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778), a seemingly simple organic compound consisting of a phenyl group attached to an amino group, represents the cornerstone of a vast and diverse family of molecules that have fundamentally shaped the course of modern chemistry, medicine, and materials science. The journey of substituted anilines, from their initial discovery in the early 19th century to their contemporary applications in sophisticated pharmaceuticals and functional materials, is a compelling narrative of scientific inquiry, serendipitous discovery, and industrial innovation. This technical guide provides a comprehensive overview of the discovery and history of substituted anilines, with a focus on their synthesis, key historical milestones, and the evolution of experimental methodologies. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for seminal reactions are provided. Furthermore, logical and biological pathways are illustrated using Graphviz diagrams to offer a clear visual representation of the concepts discussed.

The Dawn of Aniline: A Tale of Multiple Discoveries

The story of aniline is unique in that it was independently discovered and named by several chemists before its true identity was unified. This period of discovery laid the groundwork for the explosive growth of synthetic organic chemistry.

In 1826, Otto Unverdorben first isolated a compound by the destructive distillation of indigo (B80030), which he named Crystallin.[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, leading him to name it kyanol.[1] Subsequently, in 1840, Carl Julius Fritzsche obtained an oily substance from the reaction of indigo with caustic potash, which he named aniline, after the indigo-yielding plant Anil (Indigofera suffruticosa).[1] The final piece of this puzzle was added in 1842 by Nikolay Nikolaevich Zinin , who reduced nitrobenzene (B124822) to a base he called benzidam.[1]

It was the meticulous work of the renowned German chemist August Wilhelm von Hofmann in 1843 that brought clarity to this convoluted history. He demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the very same compound, which henceforth became widely known as aniline or phenylamine.[1]

From Laboratory Curiosity to Industrial Powerhouse: The Rise of Synthetic Dyes

The true potential of aniline was unleashed not in the realm of pure chemistry, but in the vibrant world of textiles. In 1856, a student of Hofmann, the young William Henry Perkin , made a serendipitous discovery that would forever change the color of the world. While attempting to synthesize the antimalarial drug quinine, he oxidized impure aniline and produced a brilliant purple substance he named mauveine.[2][3] This was the world's first synthetic dye, and its commercial success sparked the birth of the synthetic dye industry.[4]

The initial production of aniline was expensive, limiting the widespread use of mauveine.[4] However, a breakthrough came in 1854 with Antoine Béchamp's development of a method to produce aniline from nitrobenzene on an industrial scale, a process that became known as the Béchamp reduction.[4] This innovation made aniline readily available and affordable, paving the way for the development of a vast array of "aniline dyes" and the rise of chemical giants like BASF (Badische Anilin- und Soda-Fabrik).[4]

The Evolution of Synthesis: From Early Reductions to Modern Cross-Coupling

The synthesis of substituted anilines has evolved significantly from the early, often harsh, reduction methods to the highly versatile and selective cross-coupling reactions of the modern era.

Historical Methods of Aniline Synthesis

The foundational methods for preparing anilines involved the reduction of nitroaromatic compounds. These methods were crucial for the burgeoning dye industry and remain relevant for certain applications.

-

Zinin Reaction (1842): This method, developed by Nikolay Zinin, utilizes sulfide (B99878) salts (e.g., sodium sulfide) to reduce nitroarenes to anilines.[1][5] It is particularly useful for the selective reduction of one nitro group in dinitro compounds.[5]

-

Béchamp Reduction (1854): This industrial workhorse employs iron metal in the presence of an acid (often hydrochloric or acetic acid) to reduce nitroaromatics.[4][6] The process is cost-effective but can be environmentally challenging due to the generation of iron oxide sludge.[7]

Modern Methods for the Synthesis of Substituted Anilines

The late 20th and early 21st centuries have witnessed a revolution in the synthesis of substituted anilines, driven by the development of powerful transition-metal-catalyzed cross-coupling reactions.

-

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with amines.[8] While historically requiring high temperatures, modern variations with specialized ligands have made the reaction more practical.[8]

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination is one of the most versatile and widely used methods for synthesizing aryl amines.[9][10] It tolerates a broad range of functional groups and can be used with a wide variety of aryl halides and amines.[9]

-

Sandmeyer Reaction: While not a direct synthesis of anilines, the Sandmeyer reaction is a crucial method for introducing a variety of substituents onto an aromatic ring starting from an aniline. Aniline is first converted to a diazonium salt, which can then be reacted with various reagents to introduce groups like halogens, cyano, and hydroxyl.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for aniline and some of its common substituted derivatives, as well as a comparison of typical yields for various synthetic methods.

Table 1: Physicochemical Properties of Selected Anilines

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa of Conjugate Acid |

| Aniline | C₆H₇N | 93.13 | -6.3 | 184.1 | 4.63 |

| p-Toluidine | C₇H₉N | 107.15 | 43-45 | 200 | 5.08 |

| p-Chloroaniline | C₆H₆ClN | 127.57 | 69-72 | 232 | 4.15 |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 332 | 1.0 |

Table 2: Spectroscopic Data for Aniline

| Spectroscopy | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| IR | 3442, 3360 | N-H asymmetric and symmetric stretching |

| 1619 | N-H bending | |

| 1281 | C-N stretching | |

| ¹H NMR (CDCl₃) | 7.28 (t) | H-para |

| 6.89 (t) | H-meta | |

| 6.77 (d) | H-ortho | |

| 3.68 (s) | NH₂ | |

| ¹³C NMR (CDCl₃) | 146.59 | C-ipso |

| 129.43 | C-meta | |

| 118.76 | C-para | |

| 115.24 | C-ortho |

Table 3: Comparison of Typical Yields for Aniline Synthesis Methods

| Reaction | Substrates | Catalyst/Reagent | Typical Yield (%) |

| Zinin Reaction | Nitrobenzene | Na₂S | 50-60[11] |

| Béchamp Reduction | Nitrobenzene | Fe / HCl | High (Industrial Process) |

| Ullmann Condensation | Chlorobenzene, Aniline | CuI / Ligand | Moderate to High |

| Buchwald-Hartwig Amination | Bromobenzene (B47551), Aniline | Pd Catalyst / Ligand | 70-95+[12] |

Experimental Protocols

This section provides detailed methodologies for key historical and modern syntheses of anilines.

Béchamp Reduction of Nitrobenzene to Aniline (Historical Protocol)

Materials:

-

Nitrobenzene

-

Iron filings

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521)

-

Steam distillation apparatus

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of iron filings and water is placed.

-

A small amount of concentrated hydrochloric acid is added to activate the iron.

-

The mixture is heated, and nitrobenzene is added portion-wise with vigorous stirring.

-

The reaction is refluxed for several hours until the reaction is complete (indicated by the disappearance of the smell of nitrobenzene).

-

The reaction mixture is made alkaline with sodium hydroxide solution.

-

Aniline is isolated from the reaction mixture by steam distillation.

-

The distillate is saturated with sodium chloride, and the aniline layer is separated, dried over anhydrous potassium carbonate, and purified by distillation.

Buchwald-Hartwig Amination of Bromobenzene with Aniline (Modern Protocol)

Materials:

-

Bromobenzene

-

Aniline

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by bromobenzene and aniline via syringe.

-

The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or GC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-phenylaniline.

Substituted Anilines in Medicine: Mechanisms and Pathways

The impact of substituted anilines extends far beyond the dye industry. Their unique chemical properties have made them a privileged scaffold in medicinal chemistry, leading to the development of numerous life-saving drugs.

The "Magic Bullet": Paul Ehrlich and Salvarsan

Paul Ehrlich, a pioneer of chemotherapy, envisioned a "magic bullet" – a compound that could selectively target and destroy pathogens without harming the host.[12] His research, rooted in the selective staining of tissues by aniline dyes, led to the development of Salvarsan (arsphenamine) in 1909, the first effective treatment for syphilis.[12] Salvarsan, an organoarsenic compound derived from an aniline precursor, works by disrupting the cell membrane and essential cellular processes of the Treponema pallidum bacterium.[1]

The Sulfa Drugs: A New Era of Antibacterials

The discovery of sulfonamides, a class of drugs derived from sulfanilamide (B372717) (a substituted aniline), in the 1930s revolutionized the treatment of bacterial infections. These drugs act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to bacteriostasis.

Early Analgesics: Acetanilide (B955) and Phenacetin

In the late 19th century, derivatives of aniline, such as acetanilide and phenacetin, emerged as some of the first synthetic analgesic and antipyretic drugs.[4] It was later discovered that both of these compounds are prodrugs that are metabolized in the body to the active compound, paracetamol (acetaminophen). However, their use was largely discontinued (B1498344) due to toxicity concerns, particularly methemoglobinemia associated with acetanilide and kidney damage with phenacetin.

Conclusion

The discovery and development of substituted anilines represent a microcosm of the evolution of organic chemistry and its profound impact on society. From the accidental discovery of a vibrant purple dye to the rational design of life-saving drugs, the journey of this seemingly simple molecular scaffold is a testament to the power of scientific curiosity and innovation. The continuous refinement of synthetic methodologies, from the brute-force reductions of the 19th century to the elegant and precise cross-coupling reactions of today, has provided chemists with an ever-expanding toolkit to create novel and functional aniline derivatives. As we look to the future, the versatility of the aniline core ensures its continued relevance in the development of new pharmaceuticals, advanced materials, and innovative chemical technologies, carrying forward a legacy that began with a curious observation in a 19th-century laboratory.

References

- 1. fiveable.me [fiveable.me]

- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemiis.com [chemiis.com]

- 4. P-CHLOROANILINE | Occupational Safety and Health Administration [osha.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - Zinin Reaction on Nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Chloro-2-fluoroaniline from 4-Chloro-2-fluoroacetanilide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-chloro-2-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries, through the hydrolysis of 4-chloro-2-fluoroacetanilide. Both basic and acidic hydrolysis methods are presented, offering flexibility in reagent choice and reaction conditions.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The hydrolysis of its N-acetylated precursor, 4-chloro-2-fluoroacetanilide, is a common and effective method for its preparation. This process involves the cleavage of the amide bond to yield the free aniline (B41778) and a corresponding acetate (B1210297) salt. The choice between basic and acidic hydrolysis can depend on factors such as substrate compatibility, desired work-up procedure, and available reagents. This note provides detailed protocols for both approaches, along with characterization data and safety considerations.

Experimental Protocols

Two primary methods for the hydrolysis of 4-chloro-2-fluoroacetanilide are detailed below: basic hydrolysis using sodium hydroxide (B78521) and acidic hydrolysis using hydrochloric acid.

Protocol 1: Basic Hydrolysis

This protocol is adapted from a standard procedure for the hydrolysis of substituted acetanilides.

Materials:

-

4-chloro-2-fluoroacetanilide

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-fluoroacetanilide (1.0 eq) in ethanol.

-

Prepare a solution of sodium hydroxide (2.2 eq) in deionized water.

-

Slowly add the sodium hydroxide solution to the stirred solution of 4-chloro-2-fluoroacetanilide.

-

Heat the reaction mixture to reflux and maintain for 3 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[1]

-

Purify the crude product by vacuum distillation to yield pure this compound.[1]

Protocol 2: Acidic Hydrolysis

This protocol is a representative procedure based on the acidic hydrolysis of similar halo-substituted acetanilides.

Materials:

-

4-chloro-2-fluoroacetanilide

-

Ethanol (96%)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

5% Sodium Hydroxide (NaOH) solution

-

Standard laboratory glassware

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluoroacetanilide (1.0 eq) and 96% ethanol.

-

Stir the mixture and heat gently in a water bath until the solid dissolves.

-

Carefully add concentrated hydrochloric acid (a significant excess) through the condenser.

-

Heat the reaction mixture to reflux and maintain for 30-60 minutes.

-

Allow the flask to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold 5% sodium hydroxide solution to neutralize the excess acid and precipitate the product.

-

The crude this compound may separate as an oil or solid.

-

Collect the crude product by vacuum filtration if it solidifies. If it is an oil, extract with a suitable organic solvent like diethyl ether.

-

Wash the crude product with cold water.

-

The product can be further purified by recrystallization from an ethanol/water mixture or by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Basic Hydrolysis Protocol | Acidic Hydrolysis Protocol (Representative) |

| Starting Material | 4-chloro-2-fluoroacetanilide | 4-chloro-2-fluoroacetanilide |

| Reagents | Sodium Hydroxide, Ethanol, Water | Concentrated HCl, Ethanol, 5% NaOH |

| Solvent | Ethanol/Water | Ethanol/Water |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 3 hours[1] | 30-60 minutes |

| Product Yield | Approx. 67% (based on 81.0 g from 155 g)[1] | Yields are typically high but vary |

| Product Purity | High purity after distillation | Purity can be improved by recrystallization |

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol |

| Appearance | Light yellow to orange clear liquid |

| Boiling Point | 83-85 °C at 12 mmHg[1] |

| Density | 1.311 g/mL at 25 °C |

| Refractive Index | n20/D 1.56 |